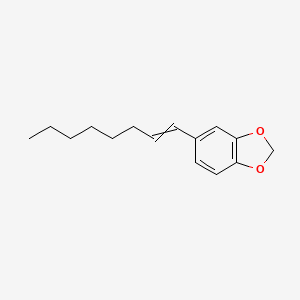
5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a benzodioxole ring substituted with an octenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole typically involves the reaction of 1-octene with a benzodioxole derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 1-octene is reacted with a halogenated benzodioxole in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the octenyl group to a single bond, forming saturated derivatives.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride
Propiedades
Número CAS |
91069-73-7 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
5-oct-1-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-5-6-7-8-13-9-10-14-15(11-13)17-12-16-14/h7-11H,2-6,12H2,1H3 |
Clave InChI |
DZJCWOMSMDWHNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)

![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
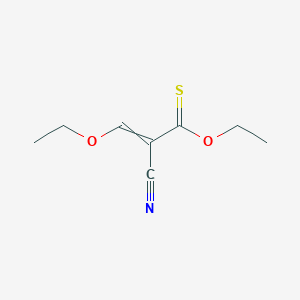

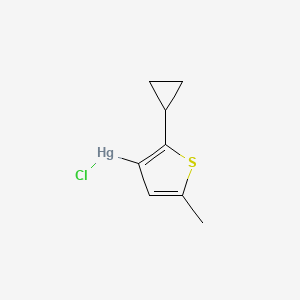
dimethylsilane](/img/structure/B14359973.png)
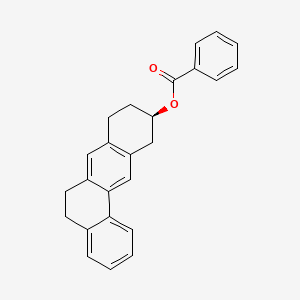
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)

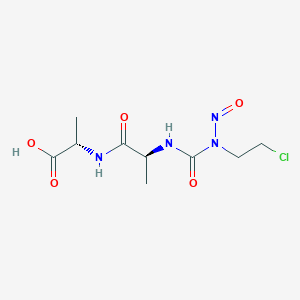
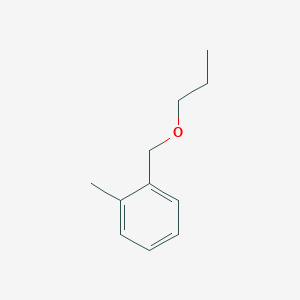
![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
